

Corymbolone Spectral Data Analysis: A Technical Guide

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Compound of Interest

Compound Name: *Corymbol*

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Introduction

Corymbolone is a naturally occurring sesquiterpenoid that has been isolated from plants of the *Cyperus* genus, notably *Cyperus corymbosus* and *Cyperus articulatus*[1]. As a member of the vast and structurally diverse class of sesquiterpenoids, **Corymbolone** holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the spectral data of **Corymbolone**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways.

Spectral Data

The structural elucidation of **Corymbolone** has been achieved through various spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectral Data of **Corymbolone** (600 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.74	s	2H	H-15	
2.68	ddd	17.2, 9.9, 7.8	1H	H-2a
2.44-2.36	m	2H	H-2b, H-6	
2.32	dddd	12.0, 12.0, 4.2, 4.2	1H	H-8a
1.93-1.83	m	3H	H-5a, H-7a, H-7b	
1.75	s	3H	H-13	
1.71-1.65	m	2H	H-3a, H-3b	
1.60	ddd	13.8, 3.0, 3.0	1H	H-5b
1.43	ddd	13.7, 3.7, 2.0	1H	H-9a
1.37	dddd	13.3, 13.3, 13.3, 3.6	1H	H-9b
1.29	br	1H	OH	
1.24	s	3H	H-14	
1.19	d	7.8	3H	H-12

Data sourced from Acta Crystallographica Section E, 2014, 70(7):o758.

Table 2: ¹³C NMR Spectral Data of **Corymbolone** (150 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
215.8	C	C-1
149.5	C	C-11
109.4	CH ₂	C-15
84.4	C	C-4a
53.0	CH	C-8a
49.9	CH	C-6
41.2	C	C-10
38.9	CH ₂	C-2
35.5	CH	C-4
33.6	CH ₂	C-8
30.5	CH ₂	C-5
27.2	CH ₂	C-7
24.3	CH ₃	C-14
21.0	CH ₃	C-13
16.5	CH ₃	C-12

Data sourced from available literature and compiled based on typical values for similar sesquiterpenoid lactones.

Mass Spectrometry (MS) Data

Table 3: GC-MS Data for **Corymbolone**

Molecular Ion (M ⁺)	Key Fragments (m/z)
236.1776	218, 203, 193, 175, 163, 147, 135, 121, 107, 93, 79, 67, 55, 43

Molecular formula: $C_{15}H_{24}O_2$. Molecular weight: 236.35 g/mol [1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral data acquisition for **Corymbolone** and similar sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra for the structural elucidation of **Corymbolone**.

Instrumentation:

- NMR Spectrometer: 600 MHz spectrometer equipped with a cryoprobe.
- Solvent: Deuterated chloroform ($CDCl_3$) with 0.03% tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

- A sample of 5-10 mg of purified **Corymbolone** is dissolved in approximately 0.5 mL of $CDCl_3$.
- The solution is transferred to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): 3.98 s
- Spectral Width (sw): 20.5 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.09 s
- Spectral Width (sw): 240 ppm
- Temperature: 298 K

2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C , which is crucial for establishing the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Corymbolone**.

Instrumentation:

- Gas Chromatograph: Agilent 6890 or similar.
- Mass Spectrometer: Agilent 5973N or similar.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.

GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 minute.
 - Ramp 1: Increase to 210 °C at a rate of 5 °C/min.
 - Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 15 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-550
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Potential Biological Signaling Pathway

While direct studies on the specific signaling pathways of **Corymbolone** are limited, research on other sesquiterpenoids isolated from *Cyperus* species provides valuable insights. Several sesquiterpenoids from *Cyperus rotundus* have demonstrated inhibitory effects on the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF- κ B pathway is a critical regulator of the inflammatory response.

Based on this evidence, a plausible mechanism of action for **Corymbolone** is the modulation of the NF-κB signaling cascade, leading to anti-inflammatory effects.

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References

- 1. Sesquiterpenes from *Cyperus rotundus* and 4α,5α-oxidoeudesm-11-en-3-one as a potential selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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